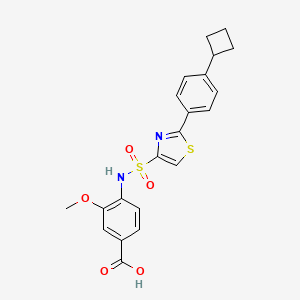

Hsd17B13-IN-46

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20N2O5S2 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

4-[[2-(4-cyclobutylphenyl)-1,3-thiazol-4-yl]sulfonylamino]-3-methoxybenzoic acid |

InChI |

InChI=1S/C21H20N2O5S2/c1-28-18-11-16(21(24)25)9-10-17(18)23-30(26,27)19-12-29-20(22-19)15-7-5-14(6-8-15)13-3-2-4-13/h5-13,23H,2-4H2,1H3,(H,24,25) |

InChI Key |

OEKMKXNLMTXYME-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2=CSC(=N2)C3=CC=C(C=C3)C4CCC4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of HSD17B13 Inhibitor BI-3231: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[1] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. This technical guide details the discovery and synthesis of BI-3231, a potent and selective chemical probe for HSD17B13. While the specific compound "Hsd17B13-IN-46" did not yield public information, BI-3231 serves as a well-characterized example of a potent inhibitor of this enzyme.

Discovery of BI-3231

BI-3231 was identified through a high-throughput screening (HTS) campaign aimed at discovering inhibitors of HSD17B13.[1] The initial screening identified a moderately active compound, which then underwent extensive optimization of its functional and physicochemical properties, ultimately leading to the discovery of BI-3231 (also referred to as compound 45 in the primary literature).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for BI-3231, including its in vitro potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of BI-3231

| Parameter | Species | Value | Reference |

| IC50 | Human (hHSD17B13) | 1 nM | [2][3] |

| Mouse (mHSD17B13) | 13 nM | [2] | |

| Ki | Human (hHSD17B13) | 0.7 ± 0.2 nM | [4][5] |

| Cellular IC50 | Human (HEK cells) | 11 ± 5 nM | [4] |

Table 2: Selectivity Profile of BI-3231

| Off-Target | Assay Type | Result | Reference |

| HSD17B11 | Enzymatic Assay | >10 µM | [4][5] |

| SafetyScreen44 Panel | Various | Clean at 10 µM (except for 49% inhibition of COX-2) | [4][6] |

Table 3: Physicochemical and Pharmacokinetic Properties of BI-3231

| Parameter | Value | Reference |

| Water Solubility | Good | [7] |

| Permeability | Good | [7] |

| Metabolic Stability (Human and Mouse Hepatocytes) | Medium | [7] |

| In Vivo Clearance (Mouse and Rat) | Rapid | [6] |

| Oral Bioavailability (Mouse) | Low | [6] |

Experimental Protocols

HSD17B13 Enzymatic Assay

This protocol describes the method used to determine the in vitro potency of inhibitors against recombinant HSD17B13.

-

Reagents and Materials:

-

Purified recombinant human or mouse HSD17B13 enzyme.

-

Assay buffer.

-

Estradiol (substrate).

-

NAD+ (co-substrate).

-

Test compound (e.g., BI-3231) in DMSO.

-

Microtiter plates.

-

Girard's Reagent T to stop the reaction and derivatize the product.

-

LC-MS/MS for detection.

-

-

Procedure:

-

Diluted purified recombinant HSD17B13 enzyme is added to the wells of a microtiter plate containing the test compound.

-

The plate is incubated for 15 minutes at room temperature.

-

A mixture of estradiol and NAD+ is added to initiate the enzymatic reaction.

-

The reaction is incubated for 4 hours at room temperature.

-

The reaction is stopped by the addition of Girard's Reagent T.

-

The formation of the product, estrone, is quantified by LC-MS/MS.

-

IC50 values are calculated from the dose-response curves.[1]

-

Cellular HSD17B13 Assay

This protocol outlines the method for assessing the activity of inhibitors in a cellular context.

-

Reagents and Materials:

-

HEK (Human Embryonic Kidney) cells overexpressing human HSD17B13.

-

Cell culture medium.

-

Test compound (e.g., BI-3231) in DMSO.

-

Substrate (e.g., estradiol).

-

LC-MS/MS for detection.

-

-

Procedure:

-

HEK cells overexpressing HSD17B13 are seeded in multi-well plates and cultured.

-

The cells are treated with various concentrations of the test compound.

-

The substrate is added to the cells.

-

After an incubation period, the cell culture supernatant is collected.

-

The conversion of the substrate to its product is measured by LC-MS/MS.

-

Cellular IC50 values are determined from the resulting dose-response curves.[4]

-

Synthesis of BI-3231

The synthesis of BI-3231 is a multi-step process. The following diagram illustrates the key transformations.

Caption: Synthetic route to BI-3231.

HSD17B13 Signaling and Mechanism of Action

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[8][9] Its overexpression is linked to increased lipid accumulation.[10] The enzyme is involved in lipid metabolism and inflammation-related pathways.[11] Inhibition of HSD17B13 is expected to ameliorate the pathological processes of NASH. The binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[7] This suggests an uncompetitive mode of inhibition with respect to NAD+.[7]

Caption: HSD17B13 signaling in liver disease.

Conclusion

BI-3231 is a potent, selective, and well-characterized inhibitor of HSD17B13. It serves as a valuable chemical probe to further investigate the biological function of HSD17B13 and as a starting point for the development of therapeutics for NASH and other liver diseases. The data and protocols presented in this guide provide a comprehensive overview for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. eubopen.org [eubopen.org]

- 5. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 10. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to HSD17B13 Inhibition in Non-Alcoholic Fatty Liver Disease

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-46" is not publicly available. This guide utilizes the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to illustrate the principles of HSD17B13 inhibition for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD).

Introduction: HSD17B13 as a Therapeutic Target for NAFLD

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to more severe states, including non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[1] The pathophysiology of NAFLD is complex, with genetic factors playing a significant role in disease susceptibility and progression. One of the most promising genetically validated targets to emerge for NAFLD is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13).

HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[2][3] Large-scale human genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver fibrosis.[1] Specifically, the rs72613567 variant, which leads to reduced levels of the full-length, active enzyme, confers significant protection against the progression of liver disease.[1] This strong human genetic evidence provides a compelling rationale for the pharmacological inhibition of HSD17B13 as a therapeutic strategy for NAFLD and NASH.

This technical guide provides an in-depth overview of the core aspects of targeting HSD17B13, using the potent and selective inhibitor BI-3231 as a case study. It covers the biological basis for HSD17B13 inhibition, quantitative data on a representative inhibitor, detailed experimental protocols for inhibitor characterization, and the proposed mechanism of action.

The Biology of HSD17B13 in the Liver

HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily and is localized to the surface of lipid droplets within hepatocytes.[2][3] Its expression is upregulated in the livers of patients with NAFLD.[4] While its precise physiological function is still under investigation, in vitro studies have shown that HSD17B13 possesses enzymatic activity, catalyzing the conversion of various lipid substrates, including steroids like estradiol and, notably, retinol.[2][5] This suggests a role for HSD17B13 in hepatic retinoid and lipid metabolism. The protective effect of loss-of-function variants is linked to the loss of this enzymatic activity.[1]

The proposed mechanism by which HSD17B13 contributes to NAFLD progression involves its retinol dehydrogenase activity, which may influence pathways leading to inflammation and fibrosis. Inhibition of HSD17B13 is therefore hypothesized to mimic the protective effects of the naturally occurring loss-of-function genetic variants.

Proposed role of HSD17B13 in NAFLD pathogenesis within a hepatocyte.

Inhibitor Profile: BI-3231

BI-3231 is a potent, selective, and well-characterized small molecule inhibitor of HSD17B13.[2][5] It serves as an excellent tool for probing the biological function of HSD17B13 and represents a significant step towards the development of therapeutics targeting this enzyme.

The chemical name for BI-3231 is 1-((5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)methyl)-3-ethyl-5-methylpyrimidine-2,4(1H,3H)-dione.[6]

The following tables summarize the key in vitro and in vivo pharmacological data for BI-3231.

Table 1: In Vitro Activity and Selectivity of BI-3231

| Parameter | Species | Value | Assay | Reference |

|---|---|---|---|---|

| IC50 | Human | 1 nM | Enzymatic Assay | [7] |

| Mouse | 13 nM | Enzymatic Assay | [7] | |

| Ki | Human | 0.7 ± 0.2 nM | Enzymatic Assay | [8] |

| Cellular Activity (IC50) | Human | 12 nM | Cellular Assay | [8] |

| Selectivity (IC50) | HSD17B11 (human) | >10 µM | Enzymatic Assay |[8] |

Table 2: In Vitro ADME & Physicochemical Properties of BI-3231

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Hepatocyte Stability (% QH) | Human | 58 | [9] |

| Mouse | 57 | [9] | |

| Plasma Protein Binding (%) | Human | 90.9 | [9] |

| Mouse | 87.1 | [9] | |

| hERG (IC50) | >10 µM | [9] | |

| CYP Inhibition (IC50) | 3A4, 2C8, 2C9, 2D6 | >50 µM | [9] |

| | 2C19 | 45.8 µM |[9] |

Table 3: In Vivo Pharmacokinetics of BI-3231 in Mouse

| Parameter | Route | Dose | Value | Unit | Reference |

|---|---|---|---|---|---|

| Clearance | IV | 1.9 mg/kg | 126.7 | % QH | [9] |

| Volume of Distribution (Vss) | IV | 1.9 mg/kg | 1.4 | L/kg | [9] |

| Mean Residence Time | IV | 1.9 mg/kg | 0.2 | h | [9] |

| Tmax | PO | 19 mg/kg | 0.25 | h | [9] |

| Oral Bioavailability (F) | | | 10 | % |[9] |

Experimental Protocols for HSD17B13 Inhibitor Characterization

The discovery and characterization of HSD17B13 inhibitors like BI-3231 involve a series of well-defined experimental procedures.

Recombinant human HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system. The protein is then purified using metal affinity chromatography followed by size exclusion chromatography to ensure high purity for biochemical and structural studies.

A high-throughput screening (HTS) campaign to identify initial hits can be performed using a coupled-enzyme luminescence assay that detects the production of NADH, a product of the HSD17B13-catalyzed reaction.

-

Assay Principle: The enzymatic reaction involves the conversion of a substrate (e.g., estradiol) to its oxidized product, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is then measured using a luciferase-based detection reagent (e.g., NAD-Glo™).

-

Protocol Outline:

-

Dispense test compounds into a 384-well plate.

-

Add recombinant human HSD17B13 enzyme (final concentration: ~50 nM).

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding a substrate mixture containing estradiol (~30 µM) and NAD+ (~0.5 mM).

-

After a defined reaction time, add the NAD-Glo™ reagent.

-

Measure luminescence using a plate reader.

-

-

Hit Confirmation: Hits from the primary screen are confirmed and their potency determined using the same assay in a dose-response format. Orthogonal assays, such as RapidFire mass spectrometry, are used to directly measure the conversion of substrate to product, confirming the inhibitory activity.

The cellular potency of inhibitors is determined in a relevant cell line, such as HepG2 or HEK293 cells, that overexpresses HSD17B13.

-

Protocol Outline:

-

Plate cells in a suitable multi-well format.

-

Treat cells with varying concentrations of the test compound.

-

Add a cell-permeable substrate.

-

After incubation, lyse the cells and measure the amount of product formed using mass spectrometry.

-

Calculate the IC50 value from the dose-response curve.

-

Pharmacokinetic properties of lead compounds are evaluated in rodents (mice and rats).

-

Protocol Outline:

-

Administer the compound intravenously (IV) and orally (PO) to different groups of animals.

-

Collect blood samples at various time points post-dosing.

-

Analyze the plasma concentrations of the compound using LC-MS/MS.

-

Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

-

Tissue distribution studies are also conducted to assess the accumulation of the compound in the liver, the target organ.

-

Typical workflow for the discovery and characterization of HSD17B13 inhibitors.

Mechanism of Action of HSD17B13 Inhibition

The therapeutic rationale for inhibiting HSD17B13 is to replicate the protective phenotype observed in individuals with loss-of-function genetic variants. The inhibition of HSD17B13's enzymatic activity is expected to modulate hepatic lipid metabolism and reduce the downstream signaling pathways that contribute to liver inflammation and fibrosis.

Studies with BI-3231 have revealed an uncompetitive mode of inhibition with respect to the cofactor NAD+.[1] This means that BI-3231 preferentially binds to the HSD17B13-NAD+ complex. This NAD+ dependency is a key feature of the inhibitor's mechanism of action.[5] In cellular models of lipotoxicity, BI-3231 has been shown to reduce triglyceride accumulation and improve mitochondrial respiratory function in hepatocytes.[10]

Logical relationship of HSD17B13 inhibition and its effects on NAFLD.

Conclusion and Future Directions

HSD17B13 has emerged as a highly promising, genetically validated therapeutic target for NAFLD and NASH. The development of potent and selective inhibitors, such as BI-3231, provides valuable tools to further investigate the biology of HSD17B13 and to assess the therapeutic potential of its inhibition. The strong protective effect seen in humans with loss-of-function variants suggests that pharmacological inhibition of HSD17B13 could be a safe and effective strategy to halt the progression of NAFLD.

Future research will focus on elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver pathology, identifying the key endogenous substrates, and advancing HSD17B13 inhibitors into clinical development. The continued investigation of this target holds the promise of delivering a novel and much-needed therapy for patients with chronic liver disease.

References

- 1. opnme.com [opnme.com]

- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mountsinai.org [mountsinai.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medkoo.com [medkoo.com]

- 7. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 9. Pardon Our Interruption [opnme.com]

- 10. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of HSD17B13: A Novel Therapeutic Strategy for Hepatic Steatosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatic steatosis, the abnormal accumulation of lipids within hepatocytes, is the hallmark of non-alcoholic fatty liver disease (NAFLD), a condition of growing global concern. The progression of simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis represents a significant unmet medical need. Recent human genetic studies have identified hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key player in the pathogenesis of liver disease. Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from hepatic steatosis to NASH and a lower incidence of cirrhosis and hepatocellular carcinoma.[1][2][3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases. This whitepaper provides a comprehensive overview of the role of HSD17B13 in hepatic steatosis and the current landscape of small molecule inhibitors, with a focus on their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. While the specific compound "Hsd17B13-IN-46" is not documented in publicly available scientific literature, this guide will focus on the principles of HSD17B13 inhibition and utilize data from published inhibitors as illustrative examples.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][3] Its expression is upregulated in patients with NAFLD.[5][6][7] Overexpression of HSD17B13 in mouse models has been shown to promote the accumulation of lipids in the liver, suggesting a direct role in the development of steatosis.[2] The precise enzymatic function of HSD17B13 is still under investigation, but it is known to be involved in the metabolism of steroids, retinoids, and other lipids.[3][4] The protective effect of loss-of-function variants is thought to stem from the reduction of a catalytically active protein, which in turn mitigates the progression of liver disease.[1][3]

The Therapeutic Rationale for HSD17B13 Inhibition

The strong genetic validation for the role of HSD17B13 in the progression of chronic liver disease provides a solid foundation for a therapeutic strategy based on its inhibition. The goal of pharmacological inhibition of HSD17B13 is to mimic the protective phenotype observed in individuals with naturally occurring loss-of-function variants. By inhibiting the enzymatic activity of HSD17B13, it is hypothesized that the progression from simple steatosis to the more damaging inflammatory and fibrotic stages of NAFLD can be halted or reversed.[5][6] Emerging preclinical data from studies using small molecule inhibitors and RNA interference (RNAi) technologies support this hypothesis, indicating that inhibiting HSD17B13 activity can indeed prevent the progression of NAFLD.[3][4]

Small Molecule Inhibitors of HSD17B13

The development of potent and selective small molecule inhibitors of HSD17B13 is an active area of research. Several pharmaceutical companies have disclosed the discovery of such compounds, with some advancing into clinical development.

BI-3231: A Potent and Selective Chemical Probe

Boehringer Ingelheim has reported the discovery of BI-3231, a potent and selective inhibitor of HSD17B13.[8] This compound was identified through a high-throughput screening campaign and subsequently optimized.[8] BI-3231 serves as a valuable tool for elucidating the biological functions of HSD17B13.[8][9]

INI-822: A Clinical-Stage Inhibitor

Inipharm has advanced INI-822, an orally delivered small molecule inhibitor of HSD17B13, into Phase 1 clinical trials for fibrotic liver diseases, including NASH.[10][11] Preclinical studies have demonstrated that INI-822 potently and selectively inhibits HSD17B13, leading to improvements in markers of liver health in animal models.[11]

Quantitative Data on HSD17B13 Inhibition

The following tables summarize the publicly available quantitative data for representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | Assay Type | Substrate | IC50 | Reference |

| BI-3231 (Compound 45) | Human HSD17B13 | Enzymatic | Estradiol | Single-digit nM | [8] |

| Compound 1 (BI-3231 precursor) | Human HSD17B13 | Enzymatic | Estradiol | 1.4 µM | [8] |

| INI-822 | HSD17B13 | Not specified | Not specified | Potent and selective | [11] |

| Pfizer Compounds | Human HSD17B13 | Enzymatic | Estradiol | Data in patent | [6] |

Table 2: Preclinical Efficacy of HSD17B13 Inhibition

| Intervention | Model | Key Findings | Reference |

| INI-822 | Zucker obese rats | Changes in bioactive lipids | [10] |

| INI-822 | Human liver cell based "liver-on-a-chip" model of NASH | Demonstrated anti-fibrotic activity | [10] |

| Hsd17b13 knockdown | High-fat diet obese mice | Markedly improved hepatic steatosis; decreased serum ALT and markers of liver fibrosis | [12] |

| HSD17B13 overexpression | Mice | Aggravated liver steatosis and fibrosis | [7] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on HSD17B13 inhibitors.

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

-

Objective: To identify small molecule inhibitors of HSD17B13 from a large compound library.

-

Methodology:

-

A library of compounds (e.g., ~1.1 million compounds) is screened against the enzymatic activity of purified human HSD17B13.[8]

-

The assay typically uses a known substrate for HSD17B13, such as estradiol or leukotriene B4, and the cofactor NAD+.[8][9]

-

The conversion of the substrate to its product is measured, often using mass spectrometry (e.g., MALDI-TOF-MS or RapidFire MS).[8][13]

-

A reduction in product formation in the presence of a test compound indicates inhibition.

-

Initial "hits" are confirmed and their potency (IC50) is determined through dose-response experiments.[14]

-

HSD17B13 Enzymatic Inhibition Assay

-

Objective: To determine the potency (IC50) of a compound in inhibiting the enzymatic activity of HSD17B13.

-

Methodology:

-

Purified recombinant human HSD17B13 enzyme is incubated with a known substrate (e.g., β-estradiol) and the cofactor NAD+.[13][14]

-

The test compound is added at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The formation of the product (e.g., estrone) or the conversion of NAD+ to NADH is quantified. NADH production can be measured using a bioluminescent assay (e.g., NAD(P)H-Glo).[14]

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.

-

Cellular HSD17B13 Assay

-

Objective: To assess the activity of an inhibitor in a cellular context.

-

Methodology:

-

A human hepatocyte cell line (e.g., HepG2) is used.

-

The cells are treated with the test compound at various concentrations.

-

The cells are then challenged with a substrate of HSD17B13.

-

The level of the product is measured in the cell lysate or supernatant.

-

A reduction in product formation indicates cellular activity of the inhibitor.

-

In Vivo Models of Hepatic Steatosis

-

Objective: To evaluate the efficacy of an HSD17B13 inhibitor in a living organism.

-

Methodology:

-

Diet-Induced Obesity Models: Mice are fed a high-fat diet (HFD) to induce obesity and hepatic steatosis.[12] The test compound is then administered orally or via another route.

-

Genetic Models: Genetically modified animals that are predisposed to developing metabolic diseases, such as Zucker obese rats, can be used.[10]

-

Outcome Measures:

-

Hepatic steatosis: Assessed by histological analysis (e.g., H&E staining) of liver tissue and measurement of liver triglyceride content.

-

Liver injury: Measured by serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Fibrosis: Evaluated by histological staining (e.g., Sirius Red) and measurement of markers of fibrosis (e.g., collagen).

-

Gene expression analysis: To determine the effect of the inhibitor on genes involved in lipid metabolism and inflammation.

-

-

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which HSD17B13 inhibition ameliorates hepatic steatosis are still being elucidated. However, current research points to several key mechanisms.

Recent studies suggest that the protective effect of HSD17B13 inhibition on liver fibrosis may be mediated through the inhibition of pyrimidine catabolism.[1] A loss-of-function variant in HSD17B13 was associated with decreased pyrimidine catabolism, and pharmacological inhibition of this pathway phenocopied the protective effects against liver fibrosis.[1]

Future Directions and Conclusion

The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of hepatic steatosis and its progression to more severe liver pathologies. The development of small molecule inhibitors is rapidly advancing, with several candidates now in or approaching clinical trials. Future research will focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver disease and on evaluating the long-term safety and efficacy of HSD17B13 inhibitors in patients with NAFLD/NASH. The successful development of these inhibitors could provide a much-needed, targeted therapy for a growing global health crisis.

References

- 1. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

- 11. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 12. researchgate.net [researchgate.net]

- 13. enanta.com [enanta.com]

- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

HSD17B13-IN-46 and the Attenuation of Liver Fibrosis Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for the treatment of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), which can lead to liver fibrosis, cirrhosis, and hepatocellular carcinoma. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression to more severe liver pathologies. This has spurred the development of inhibitors targeting the enzymatic activity of HSD17B13.

This technical guide provides an in-depth overview of the role of HSD17B13 in liver fibrosis and the therapeutic potential of its inhibition. As specific data for "Hsd17B13-IN-46" is not publicly available, this document will utilize data from well-characterized HSD17B13 inhibitors, such as BI-3231 and INI-822, as representative examples to illustrate the principles of HSD17B13 inhibition.

The Role of HSD17B13 in Liver Fibrosis

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in hepatocytes.[1][2] While its precise physiological function is still under investigation, it is understood to be involved in lipid metabolism.[3] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[1] The protective effect of loss-of-function variants strongly suggests that the enzymatic activity of HSD17B13 contributes to the pathogenesis of liver disease. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of these genetic variants, thereby slowing or preventing the progression of liver fibrosis.[4]

Quantitative Data for HSD17B13 Inhibitors

The following tables summarize key quantitative data for representative HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Assay Type | Substrate | Species | IC50 / Ki | Reference |

| HSD17B13-IN-31 | Enzyme Inhibition | Estradiol | Not Specified | < 0.1 µM (IC50) | [5] |

| HSD17B13-IN-31 | Enzyme Inhibition | Leukotriene B3 | Not Specified | < 1 µM (IC50) | [5] |

| BI-3231 | Enzyme Inhibition | Estradiol | Human | 0.7 ± 0.2 nM (Ki) | [2] |

| BI-3231 | Cellular Activity | Estradiol | Human (HEK293) | Double-digit nM (IC50) | [1] |

| Exemplified Compound | Enzyme Inhibition | Not Specified | Human (His-tagged) | ≤ 0.1 µM (IC50) | [6] |

Table 2: Preclinical In Vivo Efficacy of HSD17B13 Inhibitors

| Compound | Animal Model | Dosing | Key Findings | Reference |

| INI-822 | Zucker rats on HFHCD; SD rats on CDAA-HFD | Daily | Decreased ALT levels. Dose-dependent increase in hepatic phosphatidylcholines. | [7] |

| INI-822 | Animal Models | Not Specified | Mean ED50 of 5.6 mg/kg for target engagement (based on changes in hydroxy-lipid substrates). | [7] |

| M-5475 | CDAA-HFD fed mice | 30 and 100 mg/kg (oral) | Reduced plasma ALT levels and liver hydroxyproline. Reduced fibrosis stage. | [8] |

| Hsd17b13 ASO | CDAHFD-induced fibrotic mice | Therapeutic administration | Significant and dose-dependent reduction of hepatic Hsd17b13 gene expression. Modulatory effect on hepatic steatosis, but no effect on hepatic fibrosis in this model. | [9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of HSD17B13 inhibitors.

HSD17B13 Enzymatic Activity Assays

a) NADH-Glo™ Luminescence Assay

This assay quantifies the amount of NADH produced by the HSD17B13-catalyzed oxidation of a substrate.

-

Materials: Recombinant human HSD17B13 protein, NAD+, substrate (e.g., β-estradiol), NADH-Glo™ Detection Kit (Promega).

-

Protocol:

-

Prepare a reaction mixture containing 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant human HSD17B13 protein in a suitable buffer (e.g., PBS) in a 384-well plate.[10]

-

To test inhibitors, pre-incubate the enzyme with various concentrations of the compound for 15 minutes at room temperature before adding the substrate/co-substrate mix.[1]

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction for a defined period (e.g., 1-4 hours) at room temperature.[1][10]

-

Add an equal volume of NADH-Glo™ Luciferase reagent.

-

Incubate for 1 hour to allow the luminescent signal to develop.[10]

-

Measure luminescence using a plate reader. The signal is proportional to the amount of NADH produced and thus to the enzyme activity.

-

b) RapidFire Mass Spectrometry (RF-MS) Assay

This method directly measures the conversion of the substrate to its oxidized product.

-

Materials: Recombinant HSD17B13, NAD+, substrate (e.g., estradiol or Leukotriene B4), test compounds.

-

Protocol:

-

Set up the enzymatic reaction in a 96- or 384-well plate containing buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20), 50-100 nM enzyme, 10-50 µM substrate, and the test compound.[11]

-

Incubate the reaction for a specific time at room temperature.

-

Quench the reaction.

-

Analyze the samples using a RapidFire high-throughput mass spectrometry system to quantify the substrate and product.

-

Calculate the percent inhibition based on the reduction in product formation in the presence of the inhibitor compared to a vehicle control.

-

Cellular Assays for HSD17B13 Inhibition

a) HEK293 Overexpression System

This assay evaluates the inhibitor's activity in a cellular context.

-

Materials: HEK293 cells stably overexpressing human HSD17B13, cell culture medium (e.g., DMEM with 10% FBS), substrate (e.g., estradiol), test compounds.

-

Protocol:

-

Seed the HSD17B13-overexpressing HEK293 cells in 384-well plates.[1]

-

After 24 hours, treat the cells with various concentrations of the test compound.

-

Add the substrate (e.g., estradiol) to the medium.

-

Incubate for a specified period.

-

Collect the cell lysate or supernatant and analyze for the product of the enzymatic reaction using a suitable method like LC-MS.

-

Determine the IC50 value of the inhibitor in the cellular environment.

-

b) Hepatocyte Lipotoxicity Model

This assay assesses the protective effect of an HSD17B13 inhibitor against lipid-induced cell stress.

-

Materials: Primary mouse hepatocytes or HepG2 cells, palmitic acid, test compounds.

-

Protocol:

-

Culture the hepatocytes in appropriate media.

-

Induce lipotoxicity by treating the cells with palmitic acid.

-

Co-incubate the cells with the HSD17B13 inhibitor at various concentrations.[12]

-

Assess cellular endpoints such as:

-

Animal Models of Liver Fibrosis

a) Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Model

This is a widely used nutritional model to induce NASH and fibrosis in mice.[14]

-

Animals: C57BL/6J mice.

-

Protocol:

b) Carbon Tetrachloride (CCl4)-Induced Fibrosis Model

This is a toxin-induced model of liver fibrosis.

-

Animals: Mice.

-

Protocol:

-

Administer CCl4 (e.g., intraperitoneal injection, twice weekly for 7 weeks) to induce liver fibrosis.[12]

-

Treat a cohort of animals with the HSD17B13 inhibitor.

-

Harvest tissues for analysis at the study endpoint.

-

Assessment of Liver Fibrosis in Animal Models

-

Histology:

-

Stain liver sections with Sirius Red to visualize collagen deposition.

-

Perform immunohistochemistry for fibrosis markers such as alpha-smooth muscle actin (α-SMA) and Collagen-1a1.[8]

-

-

Biochemical Analysis:

-

Gene Expression Analysis:

-

Use quantitative RT-PCR to measure the mRNA levels of profibrotic genes (e.g., Col1a1, Acta2, Timp1) in liver tissue.

-

-

Non-invasive Assessment:

-

Techniques like transient micro-elastography can be used to measure liver stiffness in mice, which correlates with the degree of fibrosis.[17]

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of HSD17B13 in Liver Fibrosis

The precise signaling pathway of HSD17B13 in promoting liver fibrosis is not fully elucidated. However, based on current understanding, a proposed pathway is depicted below.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eubopen.org [eubopen.org]

- 3. pubs.rsna.org [pubs.rsna.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. | BioWorld [bioworld.com]

- 7. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]

- 8. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. enanta.com [enanta.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pnas.org [pnas.org]

- 15. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Transient micro-elastography: A novel non-invasive approach to measure liver stiffness in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Enzymatic Activity of Hsd17B13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors. While specific data for a compound designated "Hsd17B13-IN-46" is not publicly available, this document outlines the established methodologies and data presentation formats for characterizing such inhibitors, using a hypothetical inhibitor, Hsd17B13-IN-X, as an example.

Introduction to Hsd17B13 as a Therapeutic Target

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1][3] This protective effect has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases.[2][4] Hsd17B13 exhibits enzymatic activity as a retinol dehydrogenase, catalyzing the conversion of retinol to retinaldehyde.[5][6] The development of small molecule inhibitors targeting Hsd17B13 is an active area of research aimed at replicating the protective effects observed in individuals with genetic variants.

Quantitative Analysis of In Vitro Enzymatic Activity

The in vitro characterization of an Hsd17B13 inhibitor involves determining its potency and selectivity. Key quantitative metrics include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: In Vitro Potency of Hsd17B13-IN-X Against Human and Mouse Hsd17B13

| Compound | Target | Substrate | Assay Method | IC50 (nM) | Ki (nM) |

| Hsd17B13-IN-X | Human Hsd17B13 | Estradiol | NAD-Glo | 15 | 5 |

| Hsd17B13-IN-X | Human Hsd17B13 | Leukotriene B4 | Mass Spec | 20 | 7 |

| Hsd17B13-IN-X | Human Hsd17B13 | Retinol | HPLC | 18 | 6 |

| Hsd17B13-IN-X | Mouse Hsd17B13 | Estradiol | NAD-Glo | 50 | 18 |

Table 2: Selectivity Profile of Hsd17B13-IN-X

| Compound | Target | IC50 (nM) | Selectivity (Fold vs. Human Hsd17B13) |

| Hsd17B13-IN-X | Hsd17B13 | 15 | - |

| Hsd17B13-IN-X | Hsd17B11 | >10,000 | >667 |

| Hsd17B13-IN-X | Other Hsd17B | >10,000 | >667 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor activity. Below are representative protocols for key in vitro enzymatic assays.

Recombinant Hsd17B13 Expression and Purification

Recombinant human and mouse Hsd17B13 can be expressed in Sf9 insect cells using a baculovirus expression system. The protein is typically purified using affinity chromatography followed by size exclusion chromatography.[7]

Hsd17B13 In Vitro Enzymatic Assay (NAD-Glo™ Based)

This assay measures the production of NADH, a product of the Hsd17B13-catalyzed oxidation of its substrate.

Materials:

-

Recombinant Hsd17B13 enzyme

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[7]

-

Substrate: Estradiol or Leukotriene B4 (10-50 µM)[7]

-

Cofactor: NAD+

-

NAD-Glo™ Assay Kit (Promega)

-

Test Inhibitor (e.g., Hsd17B13-IN-X)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the test inhibitor to the assay buffer.

-

Add the recombinant Hsd17B13 enzyme (50-100 nM).[7]

-

Initiate the reaction by adding the substrate and NAD+.

-

Incubate at room temperature for a defined period.

-

Stop the reaction and add the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Retinol Dehydrogenase Activity Assay (HPLC-Based)

This cell-based assay directly measures the product of Hsd17B13's retinol dehydrogenase activity.[5]

Materials:

-

HEK293 cells

-

Hsd17B13 expression vector

-

All-trans-retinol

-

HPLC system

Procedure:

-

Transfect HEK293 cells with the Hsd17B13 expression vector.

-

Treat the transfected cells with all-trans-retinol for 8 hours.[5]

-

Harvest the cells and extract retinoids.

-

Quantify the levels of retinaldehyde and retinoic acid by HPLC.[5]

-

To test inhibitor activity, co-incubate the cells with all-trans-retinol and the test inhibitor at various concentrations.

-

Determine the IC50 based on the reduction of retinaldehyde and retinoic acid production.

Visualizations: Pathways and Workflows

Hsd17B13 Signaling and Lipid Metabolism

Experimental Workflow for Hsd17B13 Inhibitor IC50 Determination

Mechanism of Action: Hsd17B13 Inhibition

References

- 1. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enanta.com [enanta.com]

HSD17B13 Inhibition: A Technical Guide to Binding Affinity and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and mechanism of action of small molecule inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for nonalcoholic steatohepatitis (NASH) and other liver diseases. While specific data for a compound designated "Hsd17B13-IN-46" is not publicly available, this document will focus on well-characterized inhibitors, such as BI-3231, to provide a representative understanding of the field.

Core Concepts in HSD17B13 Inhibition

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma.[3][4] This protective effect has spurred the development of small molecule inhibitors aimed at mimicking this genetic advantage. The primary mechanism of these inhibitors is to block the enzymatic activity of HSD17B13, which is believed to be involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[3][4]

Quantitative Analysis of Inhibitor Potency

The binding affinity of inhibitors to HSD17B13 is a critical determinant of their potential therapeutic efficacy. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables summarizing the potency of representative HSD17B13 inhibitors from published studies.

Table 1: In Vitro Potency of HSD17B13 Inhibitor BI-3231

| Compound | Target | Assay Type | Substrate | IC50 (nM) | Ki (nM) |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1 | - |

| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | 13 | - |

| BI-3231 | Human HSD17B13 | Cellular | - | Double-digit nM | - |

Data compiled from multiple sources.[5][6]

Table 2: Potency of Various HSD17B13 Inhibitors

| Compound Series | Modifications | Human HSD17B13 IC50 (nM) |

| Series 1c | Structural variations | Potent inhibition |

| Series 2b | Structural variations | Potent inhibition |

| Series 2c | Structural variations | Potent inhibition |

| Compound 32 | Multiparameter optimization | 2.5 |

Data from various research and patent literature.[7][8]

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor potency relies on robust and reproducible experimental assays. The following are detailed methodologies for key experiments cited in the literature.

Recombinant HSD17B13 Expression and Purification

-

Expression System: Recombinant (His)6-tagged human HSD17B13 is expressed in Sf9 insect cells using a baculoviral expression system.[7]

-

Purification: The protein is purified from cell lysates using metal affinity chromatography followed by size exclusion chromatography to ensure high purity.[7]

Biochemical Inhibition Assays

Several methods are employed to measure the direct inhibition of HSD17B13 enzymatic activity.

1. NAD-Glo™ Luminescence Assay:

-

Principle: This assay measures the amount of NADH produced by HSD17B13 in the presence of a substrate and NAD+. The NADH is then detected via a coupled-enzyme reaction that generates a luminescent signal.

-

Protocol:

-

Assay mixtures are prepared in 96-well or 384-well plates.[7]

-

Each well contains 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20, 50-100 nM of purified HSD17B13 enzyme, and 10-50 µM of a substrate (e.g., estradiol or leukotriene B4).[7]

-

Inhibitors are added at varying concentrations (typically 0-100 µM).[7]

-

The reaction is initiated by the addition of NAD+.

-

After a set incubation period, the NAD-Glo™ reagent is added, and luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

2. RapidFire Mass Spectrometry (RF-MS) Assay:

-

Principle: This method directly measures the formation of the oxidized product from the substrate.

-

Protocol:

-

Assay conditions are similar to the NAD-Glo™ assay.[7]

-

After the enzymatic reaction, the samples are rapidly injected into the mass spectrometer.

-

The amount of product is quantified, and the percentage of inhibition is determined.

-

Cellular Inhibition Assays

-

Principle: These assays measure the ability of an inhibitor to block HSD17B13 activity within a cellular context.

-

Protocol:

-

A suitable human liver cell line (e.g., HepG2 or Huh7) is cultured.

-

Cells are treated with the inhibitor at various concentrations.

-

The activity of HSD17B13 is then assessed, often by measuring the levels of a specific metabolite or biomarker.

-

Cellular IC50 values are determined from the resulting dose-response curves.

-

Signaling Pathways and Mode of Action

HSD17B13 is a lipid droplet-associated protein, and its inhibition is thought to impact lipid metabolism and inflammation within hepatocytes. The binding of many inhibitors, including the well-characterized BI-3231, has been shown to be dependent on the presence of the cofactor NAD+.[5][9]

HSD17B13 Signaling and Inhibition Workflow

The following diagram illustrates the general workflow for identifying and characterizing HSD17B13 inhibitors, from initial screening to cellular validation.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. enanta.com [enanta.com]

- 8. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Methodological Guide to Characterizing the Cellular Uptake and Distribution of a Novel HSD17B13 Inhibitor

Disclaimer: Information regarding a specific molecule designated "Hsd17B13-IN-46" is not available in the public domain. This document serves as an in-depth technical guide outlining the established methodologies and expected data for characterizing the cellular uptake and distribution of a hypothetical novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) for researchers, scientists, and drug development professionals.

Introduction to HSD17B13 as a Therapeutic Target

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a member of the HSD17B superfamily, which is involved in the metabolism of steroids, fatty acids, and other lipids.[1][2] The expression of HSD17B13 is highly enriched in the liver, specifically within hepatocytes.[1][2][3][4][5] Subcellularly, HSD17B13 is predominantly localized to the surface of lipid droplets (LDs), indicating its role in lipid metabolism.[2][3][6][7] Recent genome-wide association studies have linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[6][8] Consequently, inhibiting the enzymatic activity of HSD17B13 has emerged as a promising therapeutic strategy for these conditions.

This guide provides a framework for the preclinical evaluation of a novel HSD17B13 inhibitor, focusing on its cellular uptake, distribution, and target engagement.

Characterization of Cellular Uptake and Permeability

Assessing the ability of a candidate inhibitor to penetrate cell membranes and reach its intracellular target is a critical early step in drug development.

Quantitative Data on Cellular Permeability

The permeability of a hypothetical HSD17B13 inhibitor would be assessed using standard in vitro models, such as the Caco-2 permeability assay. The data would be structured to provide a clear understanding of its potential for oral absorption and passive diffusion into hepatocytes.

| Parameter | Value | Description |

| Apparent Permeability (Papp) A→B | Hypothetical Value (e.g., >10 x 10-6 cm/s) | Measures the rate of transport from the apical (intestinal lumen) to the basolateral (blood) side in Caco-2 cells. A high value suggests good potential for oral absorption. |

| Apparent Permeability (Papp) B→A | Hypothetical Value (e.g., <2 x 10-6 cm/s) | Measures the rate of transport from the basolateral to the apical side. |

| Efflux Ratio (Papp B→A / Papp A→B) | Hypothetical Value (e.g., <2) | A ratio of less than 2 indicates that the compound is not a significant substrate for efflux transporters. |

| clogP | Hypothetical Value (e.g., 1.3) | A measure of lipophilicity, which influences membrane permeability. A balanced value is desirable.[9][10] |

| Topological Polar Surface Area (TPSA) | Hypothetical Value (e.g., 90 Å2) | Predicts the hydrogen bonding potential and polarity of a molecule, affecting its ability to cross cell membranes.[9][10] |

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a standard method for evaluating the intestinal permeability of a candidate compound.

-

Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

-

Compound Preparation: The candidate inhibitor is dissolved in a suitable transport buffer at a specified concentration (e.g., 10 µM).

-

Permeability Measurement (Apical to Basolateral): The compound-containing buffer is added to the apical side of the Transwell, and a compound-free buffer is added to the basolateral side. Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

-

Permeability Measurement (Basolateral to Apical): The experiment is repeated in the reverse direction to assess active efflux.

-

Sample Analysis: The concentration of the candidate inhibitor in the collected samples is quantified using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug.

Subcellular Distribution and Target Colocalization

Understanding the subcellular distribution of an HSD17B13 inhibitor is crucial to confirm that it reaches its site of action—the lipid droplet.

Quantitative Data on Subcellular Localization

Immunofluorescence microscopy is used to visualize and quantify the colocalization of the inhibitor with HSD17B13 on lipid droplets.

| Cellular Compartment | Colocalization Coefficient (Pearson's) | Description |

| Lipid Droplets (BODIPY stain) | Hypothetical Value (e.g., >0.8) | A high Pearson's coefficient indicates a strong positive correlation between the inhibitor's fluorescence signal and the lipid droplet marker. |

| Endoplasmic Reticulum (Calreticulin stain) | Hypothetical Value (e.g., <0.3) | A low coefficient suggests minimal localization in the endoplasmic reticulum. |

| Nucleus (DAPI stain) | Hypothetical Value (e.g., <0.2) | A low coefficient indicates that the inhibitor does not significantly accumulate in the nucleus. |

Experimental Protocol: Immunofluorescence Staining

This protocol details the steps for visualizing the subcellular localization of a fluorescently tagged HSD17B13 inhibitor or by using an antibody against the inhibitor.

-

Cell Culture and Treatment: HepG2 or Huh7 cells, which endogenously express HSD17B13, are cultured on glass coverslips. To induce lipid droplet formation, cells are treated with oleic acid (e.g., 200 µM) for 24 hours. The cells are then incubated with the candidate inhibitor at a desired concentration.

-

Cell Fixation and Permeabilization: Cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100.

-

Immunostaining:

-

Cells are incubated with a primary antibody against HSD17B13.

-

After washing, a fluorescently labeled secondary antibody is applied.

-

If the inhibitor is not fluorescently tagged, a specific primary antibody against the inhibitor would be used, followed by a secondary antibody with a different fluorophore.

-

-

Staining of Organelles:

-

Lipid droplets are stained with BODIPY 493/503.

-

The nucleus is counterstained with DAPI.

-

-

Microscopy and Image Analysis: The coverslips are mounted on microscope slides and imaged using a confocal microscope. Image analysis software is used to quantify the degree of colocalization between the inhibitor, HSD17B13, and lipid droplets.

Target Engagement and Cellular Activity

Confirming that the inhibitor binds to HSD17B13 in a cellular context and modulates its activity is the final step in this preclinical evaluation.

Quantitative Data on Cellular Activity

The potency of the inhibitor is determined in a cellular assay that measures the enzymatic activity of HSD17B13.

| Assay Type | Cell Line | IC50 Value | Description |

| Cellular HSD17B13 Activity Assay | HEK293 (overexpressing hHSD17B13) | Hypothetical Value (e.g., 50 nM) | Measures the concentration of the inhibitor required to reduce the enzymatic activity of HSD17B13 by 50% in a cellular environment.[9][10] |

| Cell Viability Assay | HEK293, HepG2 | Hypothetical Value (e.g., >10 µM) | Assesses the cytotoxicity of the compound. A high value indicates low toxicity at concentrations effective for HSD17B13 inhibition. |

| Target Engagement in High vs. Low Expressing Cells | H441 (high HSD17B13) vs. A549 (low HSD17B13) | Hypothetical Result: Selective inhibition in H441 cells | Demonstrates that the inhibitor's effect is dependent on the presence of the target protein.[8] |

Experimental Protocol: Cellular HSD17B13 Activity Assay

This protocol describes a common method to measure the inhibitory effect of a compound on HSD17B13 in live cells.

-

Cell Seeding: HEK293 cells stably overexpressing human HSD17B13 are seeded into 384-well plates.[9][10]

-

Compound Treatment: The cells are treated with a serial dilution of the candidate inhibitor for a specified period (e.g., 1 hour).

-

Substrate Addition: A known substrate of HSD17B13, such as estradiol, is added to the wells to initiate the enzymatic reaction.[9][10]

-

Detection of NAD(P)H: The enzymatic reaction by HSD17B13 produces NADH. A reagent such as NAD-Glo™ is added to measure the amount of NADH produced, which generates a luminescent signal.[11]

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling and Metabolic Pathway

Caption: Proposed mechanism of HSD17B13 inhibition on lipid droplets.

Experimental Workflow

Caption: Workflow for cellular characterization of an HSD17B13 inhibitor.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drughunter.com [drughunter.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enanta.com [enanta.com]

Preliminary Toxicity Profile of HSD17B13 Inhibitors: A Technical Overview

Disclaimer: As of November 2025, there is no publicly available information regarding the preliminary toxicity profile of a compound specifically designated as "Hsd17B13-IN-46." The following guide has been constructed to provide a representative overview based on standard preclinical toxicology practices for small molecule inhibitors and publicly available safety data for other inhibitors of the 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, such as the RNAi therapeutic ALN-HSD (Rapirosiran) and the small molecule inhibitor BI-3231. This document is intended for researchers, scientists, and drug development professionals to illustrate the expected toxicological evaluation for a novel HSD17B13 inhibitor.

The inhibition of HSD17B13 is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH, alcoholic liver disease, cirrhosis, and hepatocellular carcinoma.[1] This provides a strong rationale for the development of therapeutic inhibitors. A thorough preclinical safety assessment is critical to de-risk such candidates before first-in-human studies.

Representative Preclinical Safety and Tolerability Data

The preclinical and early clinical development of HSD17B13 inhibitors has so far indicated a favorable safety profile. The primary objective of these initial studies is to identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the compound's effect on major physiological systems.[2][3]

Below is a summary of representative safety findings for publicly disclosed HSD17B13 inhibitors.

Table 1: Summary of Preclinical and Phase 1 Safety Findings for Representative HSD17B13 Inhibitors

| Compound/Therapeutic | Type | Key Safety/Tolerability Findings | Citations |

| ALN-HSD (Rapirosiran) | RNAi Therapeutic | Healthy Volunteers (Phase 1): Encouraging safety and tolerability profile. The most common treatment-emergent adverse event was mild and transient injection site reaction. No treatment-related serious adverse events were reported. | [4][5] |

| NASH Patients (Phase 1): The only adverse event in ≥10% of patients was COVID-19, deemed unrelated to treatment. No evidence of drug-induced liver injury. | [5][6] | ||

| BI-3231 | Small Molecule | In Vitro Profile: No inhibition of key cytochrome P450 enzymes. No formation of glutathione (GSH) adducts after metabolic activation with human liver microsomes, suggesting low potential for reactive metabolite formation. | [7] |

| In Vivo Pharmacokinetics: Showed extensive liver tissue accumulation, which is desirable for a liver-targeted therapy. | [7][8] |

Standard Experimental Protocols in Preclinical Toxicology

A standard preclinical toxicology program for a small molecule inhibitor like a hypothetical "this compound" would involve a battery of in vitro and in vivo studies conducted under Good Laboratory Practice (GLP) guidelines to ensure data quality and integrity for regulatory submissions.[3][9]

These assays are crucial for early-stage safety assessment, helping to identify potential liabilities before extensive animal testing.[10][11]

-

Cytotoxicity Assays:

-

Objective: To determine the concentration at which the compound causes cell death.

-

Methodology: A panel of cells, typically including human hepatocytes (e.g., HepG2 or primary human hepatocytes), are incubated with a range of concentrations of the test compound. Cell viability is then measured using assays such as the MTT assay, which assesses mitochondrial metabolic activity, or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[12][13]

-

-

hERG Safety Assay:

-

Objective: To assess the risk of drug-induced cardiac arrhythmias (QT prolongation).

-

Methodology: The effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is evaluated using automated patch-clamp electrophysiology on cells stably expressing the hERG channel. Inhibition of this channel is a key indicator of potential cardiotoxicity.[14]

-

-

Genetic Toxicology (Genotoxicity) Assays:

-

Objective: To evaluate the potential of a compound to cause damage to DNA.

-

Methodology: A standard battery of tests is performed, including:

-

Ames Test (Bacterial Reverse Mutation Assay): Uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and frameshifts). The assay is conducted with and without metabolic activation (using a liver S9 fraction) to identify mutagenic parent compounds and their metabolites.[14]

-

In Vitro Chromosomal Aberration Assay: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the compound to assess for structural chromosomal damage.[15]

-

-

-

Cytochrome P450 (CYP) Inhibition Assay:

-

Objective: To assess the potential for drug-drug interactions by determining if the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Methodology: Human liver microsomes are incubated with the test compound and specific probe substrates for each CYP isozyme. The rate of metabolite formation is measured, typically by LC-MS/MS, to determine the IC50 value of the compound for each enzyme.

-

In vivo studies are required to understand the compound's effect on a whole, living system and to evaluate its safety profile in relevant animal models before human trials.[16]

-

Single-Dose Toxicity Studies:

-

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of the compound.

-

Methodology: The study is conducted in at least two mammalian species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).[2][16] Animals receive a single escalating dose of the compound via the intended clinical route of administration. They are then observed for a defined period (e.g., 14 days) for signs of toxicity, effects on body weight, and any mortality. A full necropsy and histopathological examination of major organs are performed at the end of the study.

-

-

Repeat-Dose Toxicity Studies:

-

Objective: To characterize the toxicity profile following repeated administration of the compound and to identify a No-Observed-Adverse-Effect Level (NOAEL).

-

Methodology: Conducted in two species (one rodent, one non-rodent), with the duration of the study relating to the proposed duration of human clinical trials (e.g., 28-day studies to support Phase 1/2 trials).[2] Animals are dosed daily for the specified duration. Intensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, clinical chemistry), and urinalysis. At termination, a full necropsy, organ weight analysis, and comprehensive histopathological evaluation are performed.

-

-

Safety Pharmacology Core Battery:

-

Objective: To investigate the potential adverse effects of the compound on vital organ systems, specifically the central nervous, cardiovascular, and respiratory systems.[14]

-

Methodology:

-

Central Nervous System (CNS): Typically involves a functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological changes.

-

Cardiovascular System: In-depth evaluation in a non-rodent species (e.g., telemetry-instrumented dogs) to monitor blood pressure, heart rate, and ECG parameters.

-

Respiratory System: Assessment of respiratory rate and function, often using whole-body plethysmography in rodents.

-

-

Mandatory Visualizations

The following diagram illustrates a typical workflow for the preclinical toxicological assessment of a novel HSD17B13 inhibitor.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 4. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers [prnewswire.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 10. labcorp.com [labcorp.com]

- 11. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 12. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 13. In Vitro Toxicity Testing | Porsolt [porsolt.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. altasciences.com [altasciences.com]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-46 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of liver ailments. Hsd17B13-IN-46 is a potent and selective inhibitor of HSD17B13, and these application notes provide detailed protocols for its in vitro characterization.

HSD17B13 is known to be involved in lipid metabolism and has been shown to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[5][6] The enzyme utilizes NAD+ as a cofactor in its catalytic activity.[7][8] The following protocols describe methods to assess the inhibitory activity of this compound on HSD17B13 using both biochemical and cell-based assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Substrate | Enzyme Source | This compound IC₅₀ (nM) |

| Biochemical | Estradiol | Recombinant Human HSD17B13 | 8.5 |

| Biochemical | Leukotriene B4 | Recombinant Human HSD17B13 | 12.2 |

| Cell-Based | Estradiol | HEK293 cells overexpressing HSD17B13 | 25.7 |

Table 2: Selectivity Profile of this compound

| Enzyme | This compound IC₅₀ (nM) | Selectivity (fold vs. HSD17B13) |

| HSD17B13 | 8.5 | - |

| HSD17B11 | > 10,000 | > 1176 |

Experimental Protocols

Biochemical Inhibition Assay using a Luminescence-Based Method

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human HSD17B13 by measuring the production of NADH.

Materials:

-

Recombinant Human HSD17B13 enzyme

-

This compound

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[9]

-

NAD-Glo™ Assay Kit

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare an enzyme solution by diluting Recombinant Human HSD17B13 to 50-100 nM in Assay Buffer.[9] Add 10 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Prepare a substrate/cofactor solution containing 20 µM Estradiol and 20 µM NAD+ in Assay Buffer.

-

Initiate the enzymatic reaction by adding 8 µL of the substrate/cofactor solution to each well. The final volume should be 20 µL.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction and detect NADH production by adding 20 µL of the NAD-Glo™ Detection Reagent.

-

Incubate at room temperature for 60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based Inhibition Assay

This protocol outlines the procedure to evaluate the inhibitory effect of this compound in a cellular context using a HEK293 cell line stably overexpressing human HSD17B13.

Materials:

-

HEK293 cells stably expressing human HSD17B13

-

This compound

-

Estradiol (substrate)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer

-

Mass spectrometer

Procedure:

-

Seed the HEK293-HSD17B13 cells in a 96-well plate and culture overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for 2 hours.

-

Add estradiol to a final concentration of 10 µM to initiate the substrate conversion.[3]

-

Incubate for 4 hours at 37°C.

-

Collect the cell supernatant.

-

Analyze the supernatant using a mass spectrometer to quantify the conversion of estradiol to estrone.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

Caption: HSD17B13 enzymatic activity and inhibition.

Caption: In vitro assay workflows.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. enanta.com [enanta.com]

- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enanta.com [enanta.com]